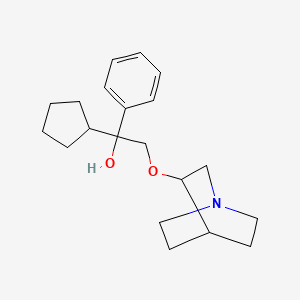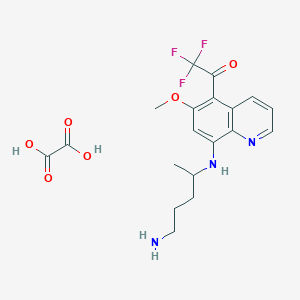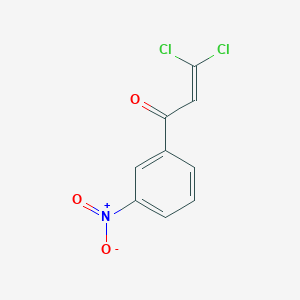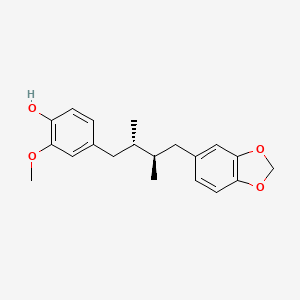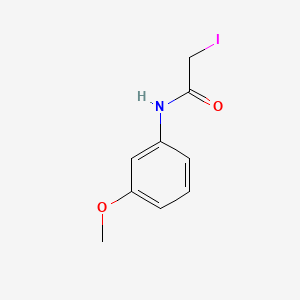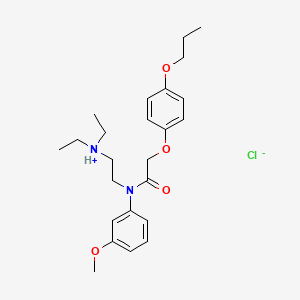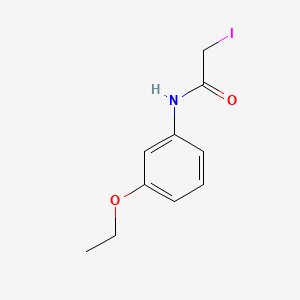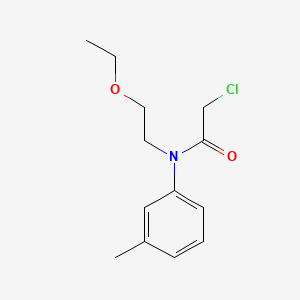
Maltopentaose
Übersicht
Beschreibung
Maltopentaose is a naturally occurring oligosaccharide and endogenous metabolite composed of five α-1,4-linked glucose molecules . It is the shortest chain pentasaccharide categorized under maltodextrin . It is commonly used in research, biochemical enzyme assays, and in vitro diagnostic analysis .
Molecular Structure Analysis
The molecular formula of Maltopentaose is C30H52O26 . It has a molecular weight of 828.72 . The structure contains 24 defined stereocentres .
Physical And Chemical Properties Analysis
It is stable under recommended storage conditions for more than 2 years . It is chemically insoluble in water but can be fermented by some microorganisms . It is stable under acidic conditions but decomposes under alkaline conditions .
Wissenschaftliche Forschungsanwendungen
Cold Adaptation and Starch Conversion
Maltopentaose-forming amylases have been found to have high catalytic activities at low temperatures, enabling an efficient and specific conversion of starch to functional maltopentaose at room temperature . This has broad applications in food, medical, and pharmaceutical fields . For example, the enzyme SdG5A from Saccharophagus degradans was found to retain 27.8% of its maximal activity at 0 ℃ and could produce 48.6% of maltopentaose at room temperature .
Structural Flexibility
The structure of maltopentaose-forming amylases, such as SdG5A, has been studied for its high flexibility, particularly in the C-terminal linker-SBD region . This flexibility is thought to be a critical component for the cold adaptation of the enzyme .
Salt Tolerance
Maltopentaose-forming amylases also exhibit outstanding salt tolerance. For instance, the enzyme SdG5A retained approximately 30% of its maximum activity at 4°C and 70% in 3 M NaCl . This property is beneficial for applications in environments with high salt concentrations .
Production of Health-Promoting Food and Nutrition Components
Maltopentaose is an important health-promoting food and nutrition component . The enzyme SdG5A enabled highly specific production of maltopentaose , which can be used in the development of health-promoting foods and nutritional supplements.
Industrial Applications
The unique properties of maltopentaose-forming amylases, such as cold adaptation, salt tolerance, and specific production of maltopentaose, have great potential for industrial applications in food, biology, and medical and pharmaceutical fields .
Enzymatic Synthesis
Maltopentaose can be used in enzymatic synthesis of galacto-oligosaccharides . This process is usually performed at high initial substrate concentrations for higher yields .
Wirkmechanismus
Target of Action
Maltopentaose, also known as Amylopentaose, is a naturally occurring oligosaccharide composed of five α-1,4-linked glucose molecules . It primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes are involved in the breakdown of complex carbohydrates.
Mode of Action
Maltopentaose interacts with its target enzymes by serving as a substrate. The enzymes then catalyze the hydrolysis of 1,4-alpha-D-glucosidic linkages in maltopentaose, leading to the production of glucose and smaller maltodextrins .
Biochemical Pathways
The action of maltopentaose primarily affects the carbohydrate metabolism pathway. When maltopentaose is broken down by the target enzymes, it results in the production of glucose and smaller maltodextrins. These products can then enter various biochemical pathways for further metabolism, contributing to energy production and other cellular processes .
Pharmacokinetics
Its metabolism likely involves enzymatic breakdown into glucose and smaller maltodextrins, which can then be further metabolized or excreted .
Result of Action
The enzymatic breakdown of maltopentaose leads to the production of glucose and smaller maltodextrins. This process contributes to energy production and other cellular processes. In particular, maltopentaose is essential in medical and pharmaceutical fields for its use as a dietary nutrient for patients having renal failure or calorie deprivation and as a diagnostic reagent for the detection of α-amylase in serum and urine .
Action Environment
The action of maltopentaose can be influenced by environmental factors such as temperature and salt concentration. For instance, cold-adapted maltopentaose-forming amylases have relatively high catalytic activities at low temperatures and enable an efficient and specific conversion of starch to functional maltopentaose at room temperature . This suggests that the action of maltopentaose can be optimized in certain environmental conditions for broad applications in food, medical, and pharmaceutical fields .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUPROCOFFUSR-GMMZZHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317800 | |
| Record name | Maltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltopentaose (Maltopentose) | |
CAS RN |
34620-76-3 | |
| Record name | Maltopentaose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltopentaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)
